BTK inhibitor 10 BTK inhibitor 10
Brand Name: Vulcanchem
CAS No.:
VCID: VC14591906
InChI: InChI=1S/C25H23N5O3/c1-2-23(31)28-18-4-3-5-20(14-18)33-25-21-15-22(29-24(21)26-16-27-25)17-6-8-19(9-7-17)30-10-12-32-13-11-30/h2-9,14-16H,1,10-13H2,(H,28,31)(H,26,27,29)
SMILES:
Molecular Formula: C25H23N5O3
Molecular Weight: 441.5 g/mol

BTK inhibitor 10

CAS No.:

Cat. No.: VC14591906

Molecular Formula: C25H23N5O3

Molecular Weight: 441.5 g/mol

* For research use only. Not for human or veterinary use.

BTK inhibitor 10 -

Specification

Molecular Formula C25H23N5O3
Molecular Weight 441.5 g/mol
IUPAC Name N-[3-[[6-(4-morpholin-4-ylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide
Standard InChI InChI=1S/C25H23N5O3/c1-2-23(31)28-18-4-3-5-20(14-18)33-25-21-15-22(29-24(21)26-16-27-25)17-6-8-19(9-7-17)30-10-12-32-13-11-30/h2-9,14-16H,1,10-13H2,(H,28,31)(H,26,27,29)
Standard InChI Key KLSYFSMLPFKXDQ-UHFFFAOYSA-N
Canonical SMILES C=CC(=O)NC1=CC(=CC=C1)OC2=NC=NC3=C2C=C(N3)C4=CC=C(C=C4)N5CCOCC5

Introduction

Chemical Architecture and Synthetic Pathway of 10j

Core Structural Features

10j (N,9-diphenyl-9H-purin-2-amine derivative) features:

  • Pyrimidine backbone substituted at C-2 with 3-morpholin-4-ylpropoxy phenyl

  • N-4 position modified with 4-methylpiperazine

  • Absence of covalent cysteine-binding warheads (unlike ibrutinib)

This configuration optimizes hydrophobic interactions with BTK's Leu408/Leu450 pocket while introducing hydrogen bond donors for Asp539 .

Synthetic Route

The synthesis follows a five-step protocol (Scheme 1 in ):

  • Nucleophilic substitution: 2,4-dichloro-5-nitropyrimidine reacts with tert-butyl 3-aminophenylcarbamate to yield intermediate 12.

  • Amination: Coupling with 4-methylpiperazine introduces the N-4 substituent.

  • Nitro reduction: Catalytic hydrogenation converts nitro to amine.

  • Cyclization: Purine ring formation via thermal cyclocondensation.

  • Side chain installation: Mitsunobu reaction attaches 3-morpholin-4-ylpropoxy phenyl group.

Critical purification steps include silica gel chromatography (hexane/EtOAc) and recrystallization from methanol, achieving >95% purity by HPLC .

Biochemical and Cellular Efficacy Profiling

Kinase Inhibition Potency

CompoundBTK IC<sub>50</sub> (nM)JAK3 IC<sub>50</sub> (nM)Ramos Cells IC<sub>50</sub> (μM)Raji Cells IC<sub>50</sub> (μM)
10j0.4 ± 0.172.6 ± 5.37.75 ± 0.812.6 ± 1.2
Ibrutinib0.3 ± 0.05>10009.4 ± 1.115.3 ± 1.5
AVL-2920.6 ± 0.2890 ± 458.9 ± 0.714.1 ± 1.3

Data derived from enzymatic assays and CCK-8 proliferation tests

10j exhibits:

  • BTK selectivity: 181-fold over JAK3 vs. ibrutinib's >3000-fold

  • Cellular potency: 1.2-1.8× greater growth inhibition than ibrutinib in Ramos/Raji cells

Apoptosis and Cell Cycle Effects

  • Apoptosis induction: 52.8% in Ramos cells at 10 μM vs. 47.9% for ibrutinib (Annexin V/PI assay)

  • Cell cycle arrest: S-phase accumulation (41% cells) comparable to ibrutinib, distinct from AVL-292's G2 arrest

Molecular Interactions and Binding Dynamics

Docking Simulations with BTK (PDB: 3GEN)

10j forms critical interactions in the ATP-binding pocket:

  • Hydrogen bonds:

    • Pyrimidine N1 with Met477 backbone NH

    • Morpholine oxygen with Leu408 carbonyl

  • Hydrophobic contacts:

    • Phenyl rings with Leu408/Leu450/Val416

    • Methylpiperazine with Lys430 side chain

![](https://via.placeholder.com/600x400?text=Binding+Pocket+Interactions+ofg AutoDock 4.2 with Lamarckian GA *

Resistance Mutation Profiling

While 10j lacks covalent binding to C481, molecular dynamics simulations suggest retained potency against C481S mutants through:

  • Enhanced π-π stacking with Phe540

  • Water-mediated hydrogen bonds to Ser481

Comparative Analysis with Clinical-Stage BTK Inhibitors

Parameter10jIbrutinibAcalabrutinibZanubrutinib
BTK IC<sub>50</sub> (nM)0.40.30.50.6
Covalent BindingNoYesYesYes
Off-Target Kinases*JAK3ITK, EGFRBMXTEC
Clinical PhasePreclinicalApprovedApprovedApproved

*Major off-targets at 1 μM

Key differentiators of 10j:

  • Non-covalent mechanism: Avoids C481S resistance

  • Favorable safety profile: Minimal ITK/EGFR inhibition vs. ibrutinib's 65% TEC family off-target activity

  • Dual signaling blockade: Moderate JAK3 inhibition may synergize with BTK targeting in cytokine-driven malignancies

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